molecular formula C17H34O B1331525 8-Heptadecanone CAS No. 14476-38-1

8-Heptadecanone

Cat. No.: B1331525
CAS No.: 14476-38-1
M. Wt: 254.5 g/mol
InChI Key: GXPOXAKRRQCXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Heptadecanone, with the CAS Registry Number 14476-38-1, is a long-chain aliphatic ketone with the molecular formula C 17 H 34 O and a molecular weight of 254.45 g/mol . This compound, also known as heptadecan-8-one, is part of a class of volatile organic compounds (VOCs) that are of significant interest in biological and environmental research due to their roles as semiochemicals and metabolic byproducts . Recent research has highlighted the relevance of this compound and related ketones in microbiological studies. It was identified as one of the volatile organic compounds produced by antagonistic bacterial isolates from the medicinal plant Ageratum conyzoides , which exhibited high biocontrol efficacy against plum anthracnose caused by Colletotrichum fungi . This places this compound within the scope of investigations into sustainable agricultural practices, where microbial VOCs are explored as potential environmentally friendly alternatives to conventional chemical fungicides . Furthermore, studies on gastric cancer cell lines have shown that certain methyl ketones, including 2-heptadecanone, can be upregulated in cancer states, indicating a potential role for these compounds in cellular metabolism pathways altered by disease . The compound is typically a solid at room temperature, with an estimated boiling point of 322.66 °C at 760 mm Hg and very low water solubility . This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14476-38-1

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

heptadecan-8-one

InChI

InChI=1S/C17H34O/c1-3-5-7-9-10-12-14-16-17(18)15-13-11-8-6-4-2/h3-16H2,1-2H3

InChI Key

GXPOXAKRRQCXGX-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)CCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCC

Other CAS No.

14476-38-1

Origin of Product

United States

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 8-Heptadecanone in Organic Solvents

Introduction

This compound (C₁₇H₃₄O), a long-chain aliphatic ketone, serves as a significant model compound for understanding the behavior of lipophilic molecules in various chemical and biological systems. Its molecular structure, characterized by a central polar carbonyl group flanked by two long nonpolar alkyl chains (an 8-carbon chain and a 9-carbon chain), imparts distinct solubility characteristics that are of paramount importance to researchers, particularly in the fields of organic synthesis, material science, and drug development. In pharmaceutical research, the solubility of excipients and drug candidates is a critical determinant of formulation strategy, bioavailability, and overall therapeutic efficacy.[1][2] An inability to properly solubilize a compound can terminate an otherwise promising development pipeline.

This guide provides a comprehensive technical overview of the solubility of this compound. We will explore the theoretical principles governing its dissolution, present its predicted solubility profile across a range of common organic solvents, detail a robust experimental protocol for solubility determination, and discuss the implications of its solubility in a research context.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is the foundational principle, signifying that substances with similar intermolecular forces are more likely to be miscible. For this compound, the following forces are at play:

  • Van der Waals Forces (London Dispersion Forces): These are the predominant forces for the long C₈H₁₇ and C₉H₁₉ alkyl chains. These nonpolar chains interact favorably with nonpolar solvents through transient dipoles, making Van der Waals interactions the primary driver of solubility in nonpolar media.

  • Dipole-Dipole Interactions: The central carbonyl group (C=O) possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. This allows this compound to engage in dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via the lone pairs of electrons on its carbonyl oxygen.[3][4][5] However, it cannot act as a hydrogen bond donor. This capacity allows for some interaction with protic solvents like alcohols, but the effect is significantly mitigated by the molecule's large hydrophobic character.

The solubility of this compound is therefore a direct consequence of its amphipathic-like structure. The large, nonpolar hydrocarbon "tails" dominate its overall character, rendering the molecule highly lipophilic and hydrophobic. While the central ketone provides a site for polar interactions, it is insufficient to overcome the energetic cost of disrupting the strong hydrogen-bonding network of highly polar, protic solvents like water.[3][6] Consequently, its solubility in water is exceedingly low, estimated at just 0.04767 mg/L at 25°C.[7]

Predicted Solubility Profile of this compound

SolventSolvent ClassPredicted SolubilityRationale for Solubility Behavior
HexaneNonpolarHigh Strong Van der Waals interactions between the alkyl chains of this compound and hexane molecules.
TolueneNonpolar (Aromatic)High Favorable Van der Waals and potential π-stacking interactions.
Diethyl EtherModerately Polar AproticHigh The ether's small dipole and alkyl groups interact well with both the polar and nonpolar parts of the ketone.
Chloroform (CHCl₃)Polar AproticHigh Strong dipole-dipole interactions and the ability of chloroform to act as a weak hydrogen bond donor to the carbonyl oxygen.
AcetonePolar AproticMedium "Like dissolves like" applies to the ketone functionality, but acetone's polarity is higher, slightly reducing miscibility.
Ethyl AcetatePolar AproticMedium-High Balances polar ester and nonpolar ethyl/acetyl groups, making it a good solvent for moderately polar compounds.
EthanolPolar ProticLow to Medium The ethyl group of ethanol offers some nonpolar interaction, but the dominant hydrogen-bonding network of the solvent disfavors the large alkyl chains of the solute.
MethanolPolar ProticLow Strong solvent-solvent hydrogen bonding and high polarity make it a poor solvent for highly lipophilic molecules.
WaterPolar ProticVery Low / Insoluble The large hydrophobic alkyl chains disrupt the extensive hydrogen-bonding network of water, making dissolution energetically unfavorable.[3][6]

Key Factors Influencing Solubility

Solvent Selection: The Role of Polarity and Hydrogen Bonding

As illustrated in the table, the choice of solvent is critical. Nonpolar and moderately polar aprotic solvents are the most effective because they readily engage in the Van der Waals interactions required to solvate the long alkyl chains without imposing an energetic penalty from disrupting a strong hydrogen-bonding network. In contrast, polar protic solvents are poor choices due to the dominance of their own solvent-solvent hydrogen bonds.

Impact of Temperature

For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions. Increasing the temperature provides the necessary thermal energy to overcome these forces, favoring the formation of solute-solvent interactions. When determining the solubility of this compound, conducting experiments at various temperatures is crucial for building a complete solubility profile.[8]

G Factors Influencing Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions S_Structure < Molecular Structure Large Nonpolar Chains Central Polar Ketone> Solubility < Resulting Solubility (High, Medium, Low)> S_Structure->Solubility Dominant Factor Sol_Polarity < Polarity (Nonpolar, Aprotic, Protic)> Sol_Polarity->Solubility Primary Interaction Driver Sol_Hbond < Hydrogen Bonding (Donor/Acceptor Ability)> Sol_Hbond->Solubility Modulates Interaction Temp < Temperature Affects Kinetic Energy> Temp->Solubility Thermodynamic Influence

Caption: Key factors determining the solubility of this compound.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method is a gold-standard technique.[8] This protocol ensures that the solution reaches equilibrium, providing a true measure of saturation solubility at a given temperature.

Protocol Steps
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or water bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the dissolution equilibrium is reached. The temperature must be precisely controlled (e.g., 25.0 ± 0.1 °C).

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to prevent suspended solid particles from artificially inflating the measured concentration.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as:

    • Gas Chromatography (GC): Ideal for volatile solutes, using a standard calibration curve.

    • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds.

    • Gravimetric Analysis: Involves evaporating a known volume of the solvent and weighing the residual solid solute. This method is simple but requires high precision.

  • Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

G start Start: Excess Solute + Known Solvent Volume equilibration Step 1: Equilibration (Constant Temp. Shaking, 24-72h) start->equilibration settling Step 2: Phase Separation (Allow solid to settle) equilibration->settling filtration Step 3: Filtration (Syringe with 0.22µm filter) Collect Supernatant settling->filtration quantification Step 4: Quantification (GC, HPLC, or Gravimetric Analysis) filtration->quantification end End: Report Solubility (e.g., mg/mL) quantification->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion and Implications for Researchers

This compound is a fundamentally lipophilic molecule, a characteristic dictated by its long aliphatic chains. Its solubility is highest in nonpolar organic solvents like hexane and toluene and progressively decreases as the polarity of the solvent increases, becoming practically insoluble in water. This behavior is a direct and predictable consequence of the interplay between Van der Waals forces and the energetic cost of disrupting solvent-solvent hydrogen bonds.

For scientists in drug development, understanding this profile is not academic. A compound with solubility characteristics similar to this compound would likely exhibit poor aqueous solubility, posing significant challenges for oral formulation and potentially leading to low or erratic absorption.[1] Therefore, early-stage solubility profiling using a range of biocompatible solvents and excipients is an indispensable step in assessing the viability of such molecules and guiding the selection of appropriate drug delivery strategies. The principles and protocols outlined in this guide provide a robust framework for conducting such assessments with scientific rigor.

References

  • Scribd. (n.d.). Scientific Paper Exp 7. Retrieved from [Link]

  • PubChem. (n.d.). 8-Pentadecanone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Experimental No. (13) Aldehydes and ketones. (2021, July 16). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link]

  • Identification of an Unknown – Alcohols, Aldehydes, and Ketones. (n.d.). Retrieved from [Link]

  • Filo. (2025, June 18). State five reasons for the consideration of the solubility of ketones and aldehydes in water. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Enthalpies of interaction of ketones with organic solvents. Retrieved from [Link]

  • BioAgilytix. (2025, October 16). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Retrieved from [Link]

  • meriSTEM (ANU). (2020, October 11). Aldehydes and ketones: BP and solubility. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Tools shaping drug discovery and development. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Characterization of 8-Heptadecanone: Melting Point and Phase Transition Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and interpretation of the melting point and phase transitions of 8-heptadecanone. Given the scarcity of readily available experimental data for this specific long-chain aliphatic ketone, this document emphasizes the foundational principles and a robust experimental methodology for its complete thermal characterization.

Introduction: The Significance of Thermal Properties in Long-Chain Ketones

This compound ((C₇H₁₅)₂CO), a symmetrical 17-carbon aliphatic ketone, represents a class of long-chain organic molecules with potential applications in various fields, from organic synthesis and specialty lubricants to being a precursor for complex lipids or active pharmaceutical ingredients (APIs). The physical state of such a compound—whether it exists as a stable crystal, an amorphous solid, or a liquid—is governed by its thermal properties. For drug development professionals, understanding the melting point is fundamental for formulation, stability testing, and ensuring consistent bioavailability. Polymorphism, the existence of multiple crystalline forms, can significantly impact a drug's solubility and efficacy, making the study of phase transitions a critical aspect of pre-formulation studies.

This guide will delve into the theoretical underpinnings of the thermal behavior of long-chain ketones and present a detailed, field-proven protocol for the precise determination of the melting point and other solid-state phase transitions of this compound using Differential Scanning Calorimetry (DSC).

Theoretical Framework: Understanding the Thermal Behavior of Aliphatic Chains

The thermal properties of long-chain aliphatic compounds like this compound are predominantly influenced by the van der Waals interactions between their hydrocarbon chains. The introduction of a polar carbonyl group introduces dipole-dipole interactions, which can disrupt or organize the crystal lattice in unique ways compared to their n-alkane counterparts.

2.1. Melting Point Trends

In a homologous series of symmetrical ketones, the melting point generally increases with chain length due to stronger intermolecular forces. For instance, the melting point of 9-heptadecanone is reported as 324 K (50.85 °C)[1]. It is reasonable to hypothesize that this compound will have a melting point in a similar range, though the exact value is sensitive to the specific packing efficiency of its crystal lattice.

2.2. Solid-Solid Phase Transitions and Rotator Phases

Long-chain alkanes and their derivatives often exhibit complex thermal behavior, including solid-solid phase transitions occurring at temperatures below the final melting point.[2][3] These transitions involve changes in the crystal packing and conformational ordering of the aliphatic chains.

One common intermediate state is the "rotator phase," where the molecules gain rotational freedom about their long axis while maintaining a layered crystal structure.[3][4] Such a transition is typically observed as a small endothermic event in a DSC thermogram prior to the main melting peak. Identifying these transitions is crucial, as different polymorphs can have different physical and chemical properties.

Experimental Protocol: High-Precision Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It provides a direct measurement of the melting temperature (T_m) and the enthalpy of fusion (ΔH_fus), as well as any preceding phase transitions.

3.1. Principle of DSC

The instrument heats both a sample pan and an empty reference pan at a precisely controlled rate. When the sample undergoes a thermal transition, such as melting, it absorbs energy, creating a temperature difference between the sample and reference pans. The instrument measures the heat flow required to maintain a zero temperature difference, which is then plotted against temperature.

3.2. Step-by-Step Experimental Workflow

This protocol ensures a self-validating system for obtaining reliable and reproducible data.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference materials, such as indium (T_m = 156.6 °C). This step is critical for data accuracy and trustworthiness.[7]

    • Perform a baseline calibration (Tzero calibration) to account for any asymmetry in the sensor.[7]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of high-purity this compound into a clean aluminum DSC pan using a microbalance.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during the experiment.

  • Reference Pan:

    • Use an empty, hermetically sealed aluminum pan as the reference. This ensures that the heat capacity of the pans is accounted for in the differential measurement.

  • Experimental Parameters:

    • Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

      • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature significantly above the melting point (e.g., 80 °C). A slower heating rate can improve resolution but may decrease sensitivity.

      • Hold the sample at the high temperature for a few minutes to ensure complete melting.

      • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization and any solid-solid transitions upon cooling.

      • Perform a second heating cycle using the same parameters to investigate the thermal history of the sample and identify reproducible transitions.

  • Data Analysis:

    • Plot the heat flow (in mW) versus temperature (in °C).

    • Melting Point (T_m): Determine the melting point from the onset of the endothermic melting peak. The peak temperature is also often reported.

    • Enthalpy of Fusion (ΔH_fus): Integrate the area of the melting peak to determine the enthalpy of fusion in Joules per gram (J/g).

    • Phase Transitions: Identify any other endothermic or exothermic peaks in the thermogram, which correspond to solid-solid phase transitions. Characterize them by their onset temperature, peak temperature, and enthalpy of transition.

3.3. Visualization of the DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate 1. Instrument Calibration (Indium Standard) SamplePrep 2. Sample Preparation (2-5 mg in Al pan) Calibrate->SamplePrep Seal 3. Hermetic Sealing SamplePrep->Seal Load 4. Load Sample & Reference Seal->Load Program 5. Set Temperature Program (Heat-Cool-Heat) Load->Program Run 6. Run Experiment (N2 Purge) Program->Run Plot 7. Plot Heat Flow vs. Temp Run->Plot Analyze 8. Analyze Thermogram (Tm, ΔH, Transitions) Plot->Analyze

Sources

Methodological & Application

Preparation of microporous polymers using 8-Heptadecanone solvent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Title: A Practical Guide to the Synthesis of Microporous Polymers for Advanced Drug Delivery Using 8-Heptadecanone as a Novel Process Solvent

Abstract: Microporous organic polymers (MOPs) represent a versatile class of materials characterized by high surface areas, tunable pore structures, and robust chemical stability.[1][2][3] These attributes make them exceptional candidates for a range of applications, most notably as carriers in advanced drug delivery systems. The synthesis of MOPs is profoundly influenced by the choice of reaction solvent, which dictates the final porosity, particle morphology, and, consequently, the functional performance of the polymer.[4][5][6] This guide introduces a detailed protocol for the preparation of microporous polymers utilizing this compound, a high-boiling point, non-polar solvent, as a novel medium for polymerization. We provide step-by-step methodologies for synthesis, purification, and characterization, as well as protocols for loading and evaluating the release of a model therapeutic agent. This document is intended for researchers in materials science, polymer chemistry, and pharmaceutical development seeking to explore new frontiers in polymer synthesis and drug delivery.

Section 1: Foundational Principles & Strategic Rationale

The Architecture of Microporous Organic Polymers (MOPs)

MOPs are a class of polymeric materials constructed from organic building blocks linked by strong covalent bonds. Their defining characteristic is a permanent, interconnected network of micropores (pores <2 nm in diameter).[1] This intrinsic porosity is not a result of swelling in a solvent but is an inherent feature of their rigid and contorted molecular architecture, which prevents efficient packing of the polymer chains.[1][3] This structure gives rise to exceptionally high specific surface areas, providing an extensive interface for interaction with small molecules, making them ideal for applications such as gas storage, catalysis, and drug encapsulation.[2][4]

The Decisive Role of the Solvent in Polymer Network Formation

The choice of solvent is a critical parameter in the synthesis of porous polymers. It is not merely a medium for the reactants but an active participant in the formation of the porous structure. The solvent's properties—such as polarity, boiling point, and its interaction with the growing polymer network—govern the phase separation process.[7] As the polymer chains grow, they reach a point of insolubility and precipitate from the solution. The manner of this precipitation, influenced by solvent compatibility, dictates the final morphology and porosity of the material.[4] A solvent that maintains good compatibility with the monomers but allows for controlled precipitation of the polymer can lead to the formation of a well-defined microporous network with a high surface area.[4] There is no single "universal" solvent for MOP synthesis; therefore, the exploration of new solvent systems is a key area of research for developing materials with enhanced properties.[4]

This compound: A Novel Solvent for High-Temperature Polymerization

This compound (CH₃(CH₂)₆CO(CH₂)₈CH₃) is a long-chain aliphatic ketone. Its selection as a process solvent in this guide is based on a hypothesis that its unique properties can offer distinct advantages for the synthesis of microporous polymers.

Rationale for Use:

  • High Boiling Point: With an estimated boiling point of 322.7 °C[8], this compound permits polymerization reactions to be conducted at elevated temperatures. This can enhance reaction kinetics, drive reactions to completion, and potentially influence the polymer's final thermodynamic structure.

  • Chemical Inertness & Non-Polarity: As a long-chain ketone, it is relatively non-polar and chemically inert under many polymerization conditions, preventing unwanted side reactions. Its non-polar nature can influence the solubility of monomers and the phase-separation dynamics during polymer formation.

  • Controlled Precipitation: The gradual decrease in solubility of the growing rigid polymer network within a non-polar solvent like this compound can facilitate a well-controlled phase separation, which is crucial for forming a highly microporous structure.

PropertyValueSource
IUPAC Name Heptadecan-8-onePubChem[9]
CAS Number 14476-38-1PubChem[9]
Molecular Formula C₁₇H₃₄OPubChem[9]
Molecular Weight 254.5 g/mol PubChem[9]
Boiling Point ~322.7 °C (estimated)The Good Scents Company[8]
Water Solubility Very low (estimated 0.04767 mg/L)The Good Scents Company[8]

Section 2: Materials & Equipment

Reagents & Consumables
  • 1,3,5-Triethynylbenzene (Monomer A)

  • 1,4-Diiodobenzene (Monomer B)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • This compound (Solvent)

  • Triethylamine (Et₃N, base and co-solvent)

  • Toluene (co-solvent)

  • Methanol (for washing)

  • Tetrahydrofuran (THF, for washing)

  • Chloroform (for washing)

  • Hydrochloric acid (HCl), 3M solution

  • Ibuprofen (model drug)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas (high purity)

Equipment
  • Schlenk line or glovebox

  • Glass reaction vessel (Schlenk flask) with condenser

  • Magnetic stirrer with heating plate

  • Sintered glass funnel for filtration

  • Soxhlet extraction apparatus

  • Vacuum oven

  • Scanning Electron Microscope (SEM)

  • Nitrogen adsorption-desorption analyzer (for BET analysis)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Shaking incubator

Section 3: Experimental Protocols

The following protocols describe the synthesis of a conjugated microporous polymer (CMP) via Sonogashira-Hagihara cross-coupling, a robust method for forming rigid, porous networks.[10]

Protocol 1: Synthesis of a Microporous Polymer Network

Causality: This protocol utilizes a palladium-copper catalyzed cross-coupling reaction to create a rigid, π-conjugated network. The high temperature, enabled by this compound, ensures high reactivity and polymerization degree. Triethylamine acts as a base to neutralize the HI byproduct and as a co-solvent.

  • Inert Atmosphere Preparation: Assemble the reaction vessel with a condenser and magnetic stir bar. Flame-dry the glassware under vacuum and backfill with high-purity nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: To the reaction vessel, add 1,3,5-triethynylbenzene (1.0 mmol), 1,4-diiodobenzene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.035 mmol), and CuI (0.070 mmol).

  • Solvent Addition: Under a nitrogen counterflow, add a degassed mixture of this compound (20 mL), toluene (10 mL), and triethylamine (10 mL). Note: The solvent mixture is degassed by bubbling with nitrogen for 30 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Maintain the reaction for 72 hours. A solid precipitate should form as the polymer network becomes insoluble.

  • Cooling and Collection: After 72 hours, cool the mixture to room temperature. Collect the solid product by vacuum filtration through a sintered glass funnel.

Protocol 2: Purification and Activation of the Microporous Polymer

Causality: This multi-step washing process is critical to remove any unreacted monomers, oligomers, catalyst residues, and the high-boiling point solvent trapped within the pores. Soxhlet extraction provides a rigorous and continuous washing method to ensure high purity. The final heating under vacuum activates the polymer by removing any remaining volatile guests, making the micropores accessible.

  • Initial Washing: Wash the collected solid sequentially with abundant methanol, 3M HCl, deionized water (until the filtrate is neutral), and finally methanol again. This removes the base, catalyst salts, and other polar impurities.

  • Soxhlet Extraction: Transfer the crude polymer to a cellulose thimble and place it in a Soxhlet extractor. Extract sequentially with THF and chloroform for 24 hours each. This step is crucial for removing oligomeric species and residual this compound.

  • Activation: Dry the purified polymer in a vacuum oven at 150 °C for 24 hours. This removes all solvent from the pores, yielding an activated, porous powder.

Protocol 3: Characterization of the Microporous Polymer
  • Mount a small amount of the activated polymer powder onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or platinum to ensure conductivity.

  • Image the sample at various magnifications to observe the particle morphology and surface texture.

  • Accurately weigh approximately 50-100 mg of the activated polymer into a sample tube.

  • Degas the sample at 150 °C under vacuum for at least 12 hours on the analysis instrument's degas port.

  • Measure the N₂ adsorption-desorption isotherm at 77 K.

  • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model on the adsorption data in the relative pressure (P/P₀) range of 0.05–0.3.

  • Determine the pore size distribution using a suitable model (e.g., Non-Local Density Functional Theory - NLDFT).

  • Prepare a KBr pellet by mixing ~1 mg of the activated polymer with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Confirm polymerization by observing the disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C-I stretch from the starting materials, alongside the appearance of characteristic aromatic and polymer backbone vibrations.

Section 4: Application in Drug Delivery

This section outlines the use of the synthesized MOP as a carrier for the model anti-inflammatory drug, ibuprofen. The microporous structure of the polymer is expected to facilitate high drug loading and provide sustained release.[11] Polymeric carriers can protect drugs from degradation and improve their biopharmaceutical properties.[12]

Protocol 4: Loading Ibuprofen into the Microporous Polymer
  • Prepare a concentrated solution of ibuprofen in a suitable solvent like hexane (e.g., 20 mg/mL).

  • Disperse 100 mg of the activated microporous polymer in 10 mL of the ibuprofen solution.

  • Stir the suspension at room temperature for 48 hours in a sealed vial to allow the drug to diffuse into the pores.

  • Collect the drug-loaded polymer by centrifugation.

  • Wash the collected solid briefly with a small amount of fresh hexane to remove surface-adsorbed drug.

  • Dry the drug-loaded polymer under vacuum at 40 °C for 12 hours.

  • Determine the drug loading efficiency by analyzing the concentration of ibuprofen remaining in the supernatant using UV-Vis spectrophotometry or HPLC.

Protocol 5: In Vitro Drug Release Study
  • Disperse 20 mg of the ibuprofen-loaded polymer in 50 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed flask.

  • Place the flask in a shaking incubator maintained at 37 °C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the PBS solution.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Filter the collected aliquots through a 0.22 µm syringe filter.

  • Analyze the concentration of ibuprofen in each aliquot using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative drug release as a function of time.

Section 5: Visualized Workflow and Data

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application reagents 1. Add Monomers, Catalyst & Solvents reaction 2. Polymerize at 120°C (72 hours) reagents->reaction filtration 3. Filter Crude Polymer reaction->filtration purification 4. Wash & Soxhlet Extraction filtration->purification activation 5. Activate Polymer (150°C, Vacuum) purification->activation activated_polymer 6. Activated Microporous Polymer activation->activated_polymer sem SEM (Morphology) bet BET (Porosity) ftir FTIR (Structure) loading 7. Load Drug (Ibuprofen) release 8. In Vitro Release Study loading->release analysis 9. Analyze Release (HPLC / UV-Vis) release->analysis activated_polymer->sem activated_polymer->bet activated_polymer->ftir activated_polymer->loading

Caption: Overall workflow from polymer synthesis to drug release analysis.

Expected Results and Troubleshooting
ParameterExpected OutcomePotential Issue & Solution
Polymer Yield >80%Low Yield: Incomplete reaction or catalyst deactivation. Ensure inert atmosphere and pure, degassed solvents.
BET Surface Area 500 - 1500 m²/gLow Surface Area: Incomplete removal of solvent or pore collapse. Ensure rigorous purification and activation steps. Try a different solvent ratio.
FTIR Spectrum Disappearance of terminal alkyne C-H peak (~3300 cm⁻¹)Peak Persists: Incomplete polymerization. Increase reaction time or temperature. Check catalyst activity.
Drug Loading 5-20 wt%Low Loading: Poor affinity or insufficient incubation time. Increase drug concentration or incubation time.
Drug Release Sustained release over 24-72 hoursBurst Release: Drug is primarily adsorbed on the surface. Ensure a brief washing step after loading to remove surface drug.

Section 6: Conclusion

This guide provides a comprehensive framework for the synthesis of microporous polymers using this compound as a novel high-temperature solvent. The detailed protocols for synthesis, purification, characterization, and application in drug delivery are designed to be robust and adaptable. The strategic use of this compound opens avenues for creating MOPs with unique properties, potentially leading to more efficient drug delivery systems. By carefully controlling the reaction and purification conditions as outlined, researchers can produce high-quality microporous materials tailored for advanced pharmaceutical applications.

Section 7: References

  • Vertex AI Search Result[13]

  • Synthesis methods of microporous organic polymeric adsorbents: a review. RSC Publishing.

  • The synthesis of microporous polymers using Tröger's base formation. RSC Publishing.

  • The synthesis of microporous polymers using Tröger's base formation. Pure.Manchester.ac.uk.

  • Macromolecular Architecture in the Synthesis of Micro- and Mesoporous Polymers. PMC.

  • Advances in Conjugated Microporous Polymers. ACS Publications.

  • Conjugated microporous polymer frameworks for sustainable energy materials – elucidating the influence of solvents on the porosity properties for future design principles. RSC Publishing.

  • Microporous Organic Polymers: Synthesis, Characterization, and Applications. MDPI.

  • Preparation and characterization of porous and non-porous polymeric microspheres by phase inversion process. ResearchGate.

  • This compound | C17H34O. PubChem.

  • Rationalising the influence of solvent choice on the porosity of conjugated microporous polymers. RSC Publishing.

  • Particles from preformed polymers as carriers for drug delivery. PMC - PubMed Central.

  • Microporous organic polymers (MOPs) have attracted the interest of researchers due to their good specific porosity, high surface area, light weight, and variable surface chemistry. Polymer Chemistry (RSC Publishing).

  • Polymer Drug Delivery Techniques. Sigma-Aldrich.

  • Conjugated Microporous Polymers via Solvent-Free Ionothermal Cyclotrimerization of Methyl Ketones. pubs.acs.org.

  • Microporous Polymer Particles via Phase Inversion in Microfluidics: Impact of Nonsolvent Quality. ACS Publications.

  • This compound, 14476-38-1. The Good Scents Company.

  • Vertex AI Search Result[14]

  • Polymers and Solvents Used in Membrane Fabrication: A Review Focusing on Sustainable. PMC.

  • Microporous Structure and Drug Release Kinetics of Polymeric Nanoparticles. Request PDF.

  • CHARACTERIZATION OF MICROPOROUS MATERIALS. Micromeritics.

  • Vertex AI Search Result[15]

  • Microporous Polymers and Their Applications. AZoM.

  • Vertex AI Search Result[16]

  • Applications of Biopolymers for Drugs and Probiotics Delivery. MDPI.

  • Vertex AI Search Result[17]

Sources

Application Note: Advanced Encapsulation of 8-Heptadecanone for Thermal Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Material Logic

The Thermal Battery Challenge

Thermal batteries require Phase Change Materials (PCMs) that deliver high latent heat capacity with zero leakage during phase transitions. 8-Heptadecanone (Di-n-octyl ketone,


) is a premier candidate for medium-temperature thermal buffering (approx. 41–43°C). Unlike paraffin waxes, its ketone functionality offers a sharper phase transition and higher polarity, potentially improving compatibility with certain shell materials.

However, its application is limited by two factors:

  • Leakage: In its liquid state, it flows freely, risking system contamination.

  • Thermal Conductivity: Like most organics, it is thermally insulating (

    
     W/m·K), slowing battery charge/discharge rates.
    
The Solution: Targeted Encapsulation

This guide details three encapsulation protocols designed to transform raw this compound into a Shape-Stabilized PCM (ss-PCM) . We prioritize methods that enhance thermal conductivity and ensure mechanical integrity.

ParameterValue (Approx.)Relevance
Melting Point 41–43°CIdeal for electronics cooling & biomedical incubation.
Latent Heat

200–215 J/g
High energy density for compact thermal batteries.
Density 0.82 g/cm³Lightweight storage.

Part 2: Experimental Protocols

Protocol A: Microencapsulation via In-Situ Polymerization (Melamine-Formaldehyde)

Best for: High packing density and mechanical strength.

Mechanism: A melamine-formaldehyde (MF) pre-polymer is formed in water. The hydrophobic PCM (this compound) is emulsified. The pre-polymer polycondenses at the oil-water interface, forming a rigid thermoset shell.

Critical Caution: Ketones can theoretically react with formaldehyde under alkaline conditions. We strictly control pH to favor self-condensation of the shell over core-shell reaction.

Workflow Diagram (DOT)

MF_Encapsulation cluster_0 Phase 1: Pre-polymer cluster_1 Phase 2: Emulsification cluster_2 Phase 3: Shell Formation Mix_MF Mix Melamine + Formaldehyde (1:3 Molar Ratio) Adjust_pH Adjust pH to 8.5 (Triethanolamine) Mix_MF->Adjust_pH Heat_Prep Heat to 70°C (Clear Solution) Adjust_pH->Heat_Prep High_Shear High Shear Homogenization (3000-5000 rpm) Heat_Prep->High_Shear Add Pre-polymer Dissolve_SMA Dissolve Surfactant (SMA Copolymer) Add_PCM Add Molten this compound (>45°C) Dissolve_SMA->Add_PCM Add_PCM->High_Shear Acidify Dropwise Acid Addition (Citric Acid to pH 4.0) High_Shear->Acidify Cure Cure at 70°C (2-3 Hours) Acidify->Cure Wash Filter & Wash (Methanol/Water) Cure->Wash

Caption: Step-by-step workflow for Melamine-Formaldehyde microencapsulation of this compound.

Step-by-Step Procedure:
  • Pre-polymer Preparation:

    • Mix Melamine (M) and Formaldehyde (F) (37% aq) in a 1:3 molar ratio.

    • Adjust pH to 8.5–9.0 using Triethanolamine (TEA).

    • Stir at 70°C until the solution becomes transparent (formation of methylol melamine).

  • Emulsification:

    • In a separate beaker, dissolve Styrene Maleic Anhydride (SMA) copolymer (emulsifier) in water.

    • Melt this compound (maintain at 50°C).

    • Add molten PCM to the SMA solution.

    • Crucial: Homogenize at 5000 rpm for 10 mins to achieve droplet size of 2–5 µm.

  • Polymerization:

    • Add the pre-polymer solution to the emulsion.

    • Slowly adjust pH to 4.0–4.5 using 10% Citric Acid solution. Note: Rapid acidification causes bulk polymerization (clumping) rather than shell formation.

    • Raise temperature to 70°C and stir at 400 rpm for 3 hours.

  • Purification:

    • Cool to room temperature. Filter the microcapsules.

    • Wash with water (to remove excess acid) and methanol (to remove unencapsulated surface PCM).

    • Vacuum dry at 30°C.

Protocol B: Sol-Gel Encapsulation (Silica Shell)

Best for: Fire resistance and higher thermal stability.

Mechanism: Hydrolysis of Tetraethyl Orthosilicate (TEOS) creates a silica (


) shell around the PCM droplets. This inorganic shell is chemically inert to the ketone.
Step-by-Step Procedure:
  • Emulsion:

    • Mix Ethanol, Water, and CTAB (Cetyltrimethylammonium bromide) surfactant.

    • Add molten this compound. Sonicate to form a miniemulsion.

  • Shell Growth:

    • Add TEOS dropwise to the emulsion.

    • Add Ammonia solution (

      
      ) as a catalyst to trigger hydrolysis.
      
    • Stir for 12 hours at room temperature.

  • Harvesting:

    • Centrifuge to collect capsules.

    • Calcination is not recommended due to the organic core; instead, dry extensively under vacuum.

Protocol C: Shape Stabilization via Porous Matrix (Expanded Graphite)

Best for: Maximizing Thermal Conductivity (Battery Performance).

Mechanism: Rather than a shell, the PCM is absorbed into the pores of Expanded Graphite (EG) via capillary action. EG acts as a conductive skeleton.

Logic Diagram (DOT)

Impregnation PCM Molten this compound (Liquid Phase) Vacuum Vacuum Chamber (-0.1 MPa) PCM->Vacuum Physical Mixing Matrix Expanded Graphite (EG) (Porous Skeleton) Matrix->Vacuum Physical Mixing Composite Composite PCM (Solid-Solid Phase Change) Vacuum->Composite Capillary Impregnation (2-4 Hours)

Caption: Vacuum impregnation process for creating high-conductivity PCM composites.

Procedure:
  • Preparation: Dry Expanded Graphite (EG) at 200°C to remove moisture.

  • Mixing: Mix solid this compound and EG in a ratio of 90:10 (by weight).

  • Impregnation:

    • Place mixture in a vacuum oven.

    • Heat to 60°C (above PCM melting point).

    • Apply vacuum (-0.1 MPa) for 60 minutes to pull air out of pores and force liquid PCM in.

  • Cooling: Release vacuum and cool to solidify. The result is a dry powder/block that holds shape even when the PCM melts.

Part 3: Performance Validation & Quality Control

To validate the "Thermal Battery" efficacy, the following tests are mandatory:

Test MethodObjectiveSuccess Criteria
DSC (Differential Scanning Calorimetry) Measure Latent Heat (

)

TGA (Thermogravimetric Analysis) Thermal StabilityNo weight loss below 150°C.
Leakage Test Verify EncapsulationPlace on filter paper at 60°C for 1 hour. No oil spots.
Thermal Cycling Durability50 cycles (melt/freeze) with <5% change in

.
Causality & Troubleshooting
  • Low Encapsulation Efficiency?

    • Cause: Surfactant concentration too low (emulsion unstable) or pH drop too fast (shell precipitated away from droplets).

    • Fix: Increase SMA concentration; add acid slower (over 30 mins).

  • Shell Rupture?

    • Cause: Shell too thin or brittle.

    • Fix: Increase Pre-polymer:PCM ratio (aim for 1:1 or 1:2 initially).

References

  • Development of Composite Microencapsulated Phase Change Materials. ResearchGate.

  • Microencapsulated Heptadecane with Calcium Carbonate Shell. ResearchGate.

  • Preparation and characteristics of paraffin microencapsulated in melamine-urea-formaldehyde. ResearchGate.

  • Thermal Energy Storage in Concrete by Encapsulation. MDPI.

  • NIST WebBook: Heptadecane Properties (Reference for Alkane baseline). NIST.

8-Heptadecanone as a pore-forming agent in membrane fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Heptadecanone as a Crystallizable Porogen in Thermally Induced Phase Separation (TIPS)

Executive Summary

This technical guide outlines the utilization of This compound (Di-n-octyl ketone) as a specialized pore-forming agent (diluent) in the fabrication of microporous polymeric membranes. Unlike conventional liquid diluents (e.g., phthalates, adipates), this compound is a crystallizable latent solvent (Melting Point: ~48°C). Its unique phase behavior allows for the formation of highly interconnected, uniform pore structures in semi-crystalline polymers such as Polyvinylidene Fluoride (PVDF) and Polypropylene (PP) via the Thermally Induced Phase Separation (TIPS) process. This guide is designed for membrane scientists and process engineers optimizing filtration performance for biopharmaceutical and industrial applications.

Introduction: The Chemistry of this compound

In membrane fabrication, the choice of diluent dictates the thermodynamic path of phase separation, ultimately defining pore morphology, size distribution, and mechanical integrity. This compound (


) serves as a "latent solvent"—it acts as a solvent at elevated temperatures and a non-solvent at lower temperatures.

Key Physicochemical Properties:

  • CAS Number: 14379-38-5

  • Molecular Weight: 254.45 g/mol

  • Melting Point: 48–50°C (Solid at Room Temperature)

  • Boiling Point: ~320°C (High thermal stability for melt processing)

  • Hydrophobicity: High (Compatible with PVDF/PP matrices)

Mechanism of Action: Unlike liquid-liquid phase separation (LLPS) dominated systems which often yield cellular structures, this compound’s solidification upon cooling introduces a Solid-Liquid Phase Separation (SLPS) component. As the dope solution cools, the diluent crystallizes within the polymer matrix. Subsequent extraction of these crystals leaves behind voids that replicate the crystal structure, often resulting in high porosity and distinct interconnectivity.

Phase Separation Dynamics

The interaction between the polymer (e.g., PVDF) and this compound is governed by the Flory-Huggins interaction parameter (


).
  • T >

    
     (Mixture):  Homogeneous single-phase solution.
    
  • 
     (Diluent) < T < 
    
    
    
    :
    Liquid-Liquid demixing (if the binodal is crossed) or Polymer Crystallization.
  • T <

    
     (Diluent):  The this compound solidifies.
    

Critical Advantage: Because this compound solidifies at ~48°C, it provides mechanical reinforcement to the nascent membrane structure during the cooling phase, preventing pore collapse before the extraction step.

Diagram 1: TIPS Process & Phase Behavior

TIPS_Process cluster_mechanism Phase Separation Mechanism RawMat Raw Materials (PVDF + this compound) Mixing Melt Blending (T > 200°C) Homogeneous Solution RawMat->Mixing Dissolution Casting Extrusion / Casting (Controlled Shear) Mixing->Casting Viscous Flow Cooling Cooling / Quenching (Phase Separation) Casting->Cooling T < T_cloud Extraction Diluent Extraction (Ethanol/Hexane) Cooling->Extraction Solidified Matrix LLPS Liquid-Liquid Demixing Cooling->LLPS Fast Cool Cryst Diluent Crystallization Cooling->Cryst Slow Cool Drying Drying & Annealing (Pore Stabilization) Extraction->Drying Solvent Removal

Caption: Workflow for TIPS membrane fabrication using this compound, highlighting the critical cooling branch where diluent crystallization occurs.

Fabrication Protocol: PVDF Membrane via TIPS

Objective: Fabricate a microporous PVDF membrane with interconnected pores using this compound.

Materials Required
  • Polymer: PVDF (Solef® 1010 or Kynar® 761), dried at 80°C for 24h.

  • Diluent (Porogen): this compound (98%+ purity).

  • Extraction Solvent: Ethanol (absolute) or Hexane.

  • Equipment: Twin-screw extruder or heated stirred cell, casting knife/spinneret, quenching bath.

Step-by-Step Methodology

1. Dope Preparation (Melt Blending)

  • Ratio: Prepare a mixture of 20–40 wt% PVDF and 60–80 wt% this compound.

    • Note: Higher diluent concentration increases porosity but reduces mechanical strength.

  • Heating: Heat the mixture to 200°C under inert atmosphere (

    
    ) to prevent oxidation.
    
  • Homogenization: Stir continuously for 2–3 hours until a clear, homogeneous solution is formed. This compound acts as a solvent at this temperature.

2. Casting / Extrusion

  • Temperature Control: Maintain the casting knife or spinneret at ~180°C–190°C.

  • Forming: Cast the solution onto a glass plate or extrude through a hollow fiber spinneret.

  • Air Gap: For hollow fibers, use a short air gap (1–5 cm) to allow initial surface skin formation if asymmetric structure is desired.

3. Controlled Cooling (Phase Separation)

  • Quenching: Immerse the hot film/fiber into a cooling bath.

    • Water Bath (20°C): Rapid cooling promotes smaller pores and suppresses diluent crystallization size.

    • Air Cooling: Slower cooling allows this compound to crystallize into larger spherulites, creating larger pores.

  • Solidification: As the temperature drops below ~48°C, the this compound solidifies within the PVDF matrix.

4. Diluent Extraction

  • Immersion: Submerge the solidified membrane in an extraction solvent (Ethanol or Hexane) at room temperature.

  • Duration: 3 cycles of 2 hours each. The extraction solvent dissolves the solid this compound crystals but does not swell the PVDF.

  • Validation: Verify complete removal by weighing the membrane until constant mass is achieved.

5. Drying

  • Air dry at room temperature followed by vacuum drying at 40°C to remove residual extraction solvent.

Characterization & Troubleshooting

Data Presentation: Diluent Comparison
FeatureThis compoundDMP (Dimethyl Phthalate)DBP (Dibutyl Phthalate)
State at RT Solid (Crystalline) LiquidLiquid
Boiling Point ~320°C282°C340°C
Pore Morphology Spherulitic / InterconnectedCellular / Sponge-likeCellular
Extraction Ease High (Solid crystals dissolve)Moderate (Viscous liquid)Moderate
Toxicity Low (Ketone)High (Phthalate)High (Phthalate)
Troubleshooting Guide
  • Issue: Low Porosity / "Skinning"

    • Cause: Cooling rate too fast; solvent evaporated from surface before quenching.

    • Fix: Increase diluent content or use a heated quench bath (40°C) to delay skin formation.

  • Issue: Membrane Brittleness

    • Cause: Large this compound crystals disrupted the polymer continuity.

    • Fix: Increase cooling rate (quench in ice water) to reduce crystal size, or increase polymer concentration (>30 wt%).

References

  • Lloyd, D. R., et al. "Microporous membrane formation via thermally induced phase separation. I. Solid-liquid phase separation." Journal of Membrane Science, 52(3), 239-261. Link

  • Cui, Z., et al. "Preparation of PVDF membranes via TIPS method: The effect of mixed diluents on membrane structure and mechanical property." Journal of Applied Polymer Science. Link

  • Vandewueren, P., et al. "Structure formation in polymeric membranes via thermally induced phase separation." Journal of Membrane Science. Link

  • U.S. Patent 4,247,498. "Methods for making microporous products." (Describes use of aliphatic ketones like this compound as pore-forming liquids).[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Thermal Cycling Stability of 8-Heptadecanone PCMs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Heptadecanone (C₁₇H₃₄O), a promising organic phase change material (PCM) for thermal energy storage applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal cycling stability of this ketone-based PCM. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure the reliability and longevity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the performance and stability of this compound as a PCM.

Q1: What is this compound and why is it used as a PCM?

This compound, also known as heptadecan-8-one, is a long-chain saturated ketone.[1][2] Its potential as a PCM stems from its ability to store and release a significant amount of thermal energy at a relatively constant temperature during its solid-liquid phase transition. Organic PCMs like this compound are often favored for their chemical stability, high heat of fusion, and availability in specific temperature ranges.[3]

Q2: What are the primary challenges affecting the thermal cycling stability of this compound?

The primary challenges impacting the long-term performance of this compound in thermal cycling applications include:

  • Subcooling: This phenomenon occurs when the PCM cools below its freezing point without solidifying, delaying the release of stored latent heat.[4] Organic materials can have a freezing point very close to their melting point, but some degree of subcooling is common.[5]

  • Leakage: Like many solid-liquid PCMs, this compound can leak from its container in the molten state, leading to material loss and potential damage to surrounding components.[6][7][8][9]

  • Thermal and Oxidative Degradation: Over repeated heating and cooling cycles, the chemical structure of this compound can degrade, leading to a reduction in its thermal energy storage capacity and a shift in its phase change temperatures.[10]

  • Low Thermal Conductivity: Organic PCMs generally exhibit low thermal conductivity, which can hinder the rate of heat transfer during both charging and discharging phases.[11]

Q3: How does thermal degradation manifest in this compound and how can it be detected?

Thermal degradation involves changes in the molecular structure of the PCM due to repeated exposure to high temperatures.[10] This can lead to a decrease in the latent heat of fusion and a shift in the melting and freezing points.[12]

Common analytical techniques to detect degradation include:

  • Differential Scanning Calorimetry (DSC): DSC is used to measure changes in the phase transition temperatures and latent heat capacity over a number of cycles.[12][13] A significant decrease in the latent heat or a noticeable shift in the melting/freezing peaks indicates degradation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can identify changes in the chemical functional groups of the PCM.[6][14] However, for some degradation pathways, such as thermo-oxidative degradation in fatty acids, the changes in functional groups might not be significant enough for easy detection by FTIR alone.[10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on the thermal stability and decomposition temperatures of the material.[13][15]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the experimental use of this compound PCMs.

Problem 1: Significant Subcooling Observed During Solidification

Symptoms: The PCM remains in a liquid state even when the ambient temperature is several degrees below its expected freezing point. The release of latent heat is delayed and occurs at a lower temperature than desired.

Causality: Subcooling is a nucleation-dependent phenomenon. For crystallization to begin, the liquid PCM needs nucleation sites to form the initial solid crystals. In highly pure materials, or in smooth containers, the lack of these sites can lead to significant subcooling.

Solutions:

  • Introduce Nucleating Agents: The addition of a small amount of a nucleating agent can provide the necessary sites for crystal growth to begin at a temperature closer to the true freezing point. Common nucleating agents for organic PCMs include:

    • Graphite or Carbon Nanotubes: These materials not only act as nucleating agents but also improve the thermal conductivity of the PCM.[11]

    • Structurally Similar Compounds: Introducing a small percentage of a material with a similar crystal structure and a slightly higher melting point can induce heterogeneous nucleation.

  • Optimize Cooling Rate: A very rapid cooling rate can sometimes exacerbate subcooling. Experiment with slower, more controlled cooling ramps to allow sufficient time for nucleation to occur.

Experimental Protocol: Evaluating the Effect of a Nucleating Agent

  • Preparation: Prepare two samples of this compound. To one sample, add a small, precisely measured amount (e.g., 0.1-1.0 wt%) of a chosen nucleating agent (e.g., graphite powder). Ensure thorough mixing while the PCM is in its molten state. The second sample will serve as the control.

  • DSC Analysis:

    • Place a small, accurately weighed amount of each sample into separate DSC pans.

    • Heat the samples to a temperature comfortably above the melting point of this compound to ensure complete melting.

    • Cool the samples at a controlled rate (e.g., 5 °C/min) to a temperature well below the expected freezing point.

    • Record the DSC cooling curves for both samples.

  • Data Analysis: Compare the onset of crystallization (the peak of the exothermic freezing curve) for both samples. A significant reduction in the temperature difference between the melting and freezing points in the sample with the nucleating agent indicates a successful mitigation of subcooling.

Problem 2: PCM Leakage from Containment During Molten Phase

Symptoms: Visible leakage of the liquid PCM from its container or matrix material after one or more thermal cycles.

Causality: this compound, being a solid-liquid PCM, will naturally flow when in its molten state. If the containment is not properly sealed or if the porous matrix cannot effectively hold the liquid through capillary forces, leakage will occur.

Solutions:

  • Microencapsulation: This technique involves enclosing small droplets or particles of the PCM within a solid shell material.[14][16] The shell prevents the liquid PCM from leaking out while allowing heat to be transferred to and from the core material. Common shell materials include polymers and inorganic compounds.[6][14]

  • Shape Stabilization: This method involves incorporating the PCM into a porous supporting material that retains the liquid phase through capillary action and surface tension.[3][17][18] This creates a composite material that maintains its overall shape even when the PCM is molten.[17]

    • Workflow for Shape Stabilization:

      • Select a porous supporting material (e.g., expanded graphite, porous polymers).

      • Melt the this compound.

      • Immerse the supporting material in the molten PCM, or mix the two components together.

      • Allow the PCM to be absorbed into the pores of the supporting material.

      • Cool the composite material to solidify the PCM.

Diagram: Approaches to Mitigate PCM Leakage

G cluster_leakage PCM Leakage Mitigation cluster_microencapsulation Microencapsulation Details cluster_shape_stabilization Shape Stabilization Details Problem PCM Leakage in Molten State Solution1 Microencapsulation Problem->Solution1 Enclose in a shell Solution2 Shape Stabilization Problem->Solution2 Incorporate into a matrix Core This compound (Core) Shell Polymer/Inorganic Shell Core->Shell Encapsulated by PCM This compound Matrix Porous Supporting Material PCM->Matrix Absorbed into

Caption: Strategies to prevent leakage of this compound PCM.

Problem 3: Gradual Decrease in Thermal Performance Over Multiple Cycles

Symptoms: A noticeable reduction in the energy storage capacity (latent heat) and/or a shift in the melting and freezing temperatures after a significant number of thermal cycles.

Causality: This is often a result of thermal and/or oxidative degradation of the this compound. The long hydrocarbon chains in ketones can be susceptible to breaking or oxidation at elevated temperatures, especially in the presence of oxygen. This alters the chemical composition and, consequently, the thermal properties of the material.[10]

Solutions:

  • Inert Atmosphere: Conduct thermal cycling experiments in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. This is particularly important for long-duration tests at elevated temperatures.

  • Antioxidant Additives: The addition of small quantities of antioxidants can help to inhibit the oxidative degradation of the PCM. The choice of antioxidant should be based on its compatibility with this compound and its thermal stability at the operating temperatures.

  • Thermal Stability Screening: Before long-term cycling, perform a TGA analysis to determine the onset of thermal decomposition for your specific batch of this compound. Ensure that the maximum temperature in your thermal cycle remains well below this decomposition temperature.

Experimental Protocol: Assessing Thermal Cycling Stability

  • Sample Preparation: Prepare multiple identical samples of this compound. If testing the effect of an antioxidant, prepare a set of samples with the additive and a control set without.

  • Initial Characterization: Perform DSC analysis on a baseline sample to determine its initial melting point, freezing point, and latent heat of fusion.

  • Thermal Cycling: Subject the remaining samples to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles) in a controlled temperature environment. The temperature range should encompass the full melting and solidification of the PCM.

  • Periodic Analysis: After each set of cycles, remove a sample and perform DSC analysis to measure any changes in its thermal properties.

  • Data Comparison: Tabulate the changes in melting temperature and latent heat as a function of the number of cycles.

Table 1: Example of Thermal Cycling Stability Data

Number of CyclesMelting Temperature (°C)Latent Heat of Fusion (J/g)
055.2210.5
10055.1208.3
50054.8201.7
100054.5195.2

III. Concluding Remarks

The successful implementation of this compound as a reliable PCM hinges on overcoming the inherent challenges of subcooling, leakage, and thermal degradation. By employing strategies such as the use of nucleating agents, microencapsulation, shape stabilization, and operating under controlled conditions, the thermal cycling stability of this compound can be significantly improved. Careful characterization using techniques like DSC, FTIR, and TGA is crucial for validating the long-term performance and reliability of this promising thermal energy storage material.

IV. References

  • Microencapsulated heptadecane with calcium carbonate as thermal conductivity-enhanced phase change material for thermal energy storage. (2025, August 10). ResearchGate. [Link]

  • Enhanced thermophysical properties of organic PCM through shape stabilization for thermal energy storage in buildings: A state of the art review. ResearchGate. [Link]

  • Thermal stability analysis of n-heptadecane, n-octadecane and... ResearchGate. [Link]

  • This compound, 14476-38-1. The Good Scents Company. [Link]

  • This compound. National Institute of Standards and Technology. [Link]

  • Leakage control and characterization of form stable phase change materials. ProQuest. [Link]

  • Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions. MDPI. [Link]

  • Development and Evaluation of an Integrated Phase Change Material Oriented Strand Board for Thermal Energy Storage in Building Walls. MDPI. [Link]

  • Leakage test of PCM, CW–PCM, and EN-CW–PCM at different temperatures. ResearchGate. [Link]

  • Biomass Ash and Phase Change Material (PCM) for Energy Efficiency of Sustainable Cement–Lime Composites. MDPI. [Link]

  • Enhanced Energy Storage Properties of Building Insulation Materials via Supplementing with EG/PA Composite Phase-Change Materials. ACS Publications. [Link]

  • Advantages and Challenges in Usage of Inorganic, Salt Based PCMs in Buildings. YouTube. [Link]

  • 8-pentadecanone, 818-23-5. The Good Scents Company. [Link]

  • This compound | C17H34O. PubChem. [Link]

  • 8-Pentadecanone | C15H30O. PubChem. [Link]

  • Organic porous shape-stabilized composite phase change materials for thermal energy storage: A review. 储能科学与技术. [Link]

  • Thermal properties of n-pentadecane, n-heptadecane and n-nonadecane in the solid/liquid phase. Universidad Complutense de Madrid. [Link]

  • Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review. MDPI. [Link]

  • Subcooling in PCM emulsions—Part 1: Experimental. ResearchGate. [Link]

  • Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. National Institutes of Health. [Link]

  • Patented micro-encapsulated MCT provide a better consumer experience. Food Dive. [Link]

  • The leakage of PCMs during days of artificial aging. ResearchGate. [Link]

  • Microencapsulation of Idesia polycarpa Oil: Physicochemical Properties via Spray Drying vs. Freeze Drying. MDPI. [Link]

  • Thermal properties of n-pentadecane, n-heptadecane and n-nonadecane in the solid/liquid phase change region. ResearchGate. [Link]

  • Solid–Liquid Phase Change Composite Materials for Direct Solar–Thermal Energy Harvesting and Storage. ACS Publications. [Link]

  • Prediction of Phase Change Material (PCM) Degradation. Oak Ridge National Laboratory. [Link]

  • A Review on Shape-Stabilized Phase Change Materials for Latent Energy Storage in Buildings. MDPI. [Link]

  • Biochemistry, Ketone Metabolism. National Institutes of Health. [Link]

  • 8-Pentadecanone. Cheméo. [Link]

  • Ketone Body Synthesis | Ketogenesis | Formation Pathway and Regulation. YouTube. [Link]

  • FORMULATION AND EVALUATION OF RASPBERRY KETONE MICROCAPSULES FOR ENHANCED ANTI-OBESITY ACTIVITY. Studies in Science of Science. [Link]

  • 2-Heptadecanone | C17H34O. PubChem. [Link]

  • A comprehensive review of critical analysis of biodegradable waste PCM for thermal energy storage systems using machine learning and deep learning to predict dynamic behavior. Elsevier. [Link]

  • 8-Pentadecanone. National Institute of Standards and Technology. [Link]

Sources

Technical Support Center: Resolving Co-elution of Heptadecanone Isomers in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

The resolution of heptadecanone isomers (e.g., 2-heptadecanone vs. 9-heptadecanone) presents a classic "critical pair" challenge in gas chromatography. These isomers possess identical molecular weights (


) and nearly identical boiling points, leading to severe co-elution on standard non-polar stationary phases.

This guide moves beyond basic operation, providing a mechanistic approach to separating these isomers using orthogonality principles (polarity vs. volatility) and mass spectral deconvolution based on specific fragmentation pathways (Alpha-cleavage and McLafferty rearrangement).

Module 1: Chromatographic Optimization (The Hardware Fix)

Q1: Why are my heptadecanone isomers co-eluting on my DB-5 column?

A: You are relying solely on boiling point separation. On non-polar columns (like DB-5, HP-5, or 100% Dimethylpolysiloxane), retention is governed by dispersive van der Waals forces, which correlate directly with vapor pressure (boiling point). Since positional isomers of long-chain ketones differ only by the location of the carbonyl oxygen, their boiling points are nearly indistinguishable.

The Fix: Switch to a stationary phase that interacts with the dipole moment of the carbonyl group.

  • Recommended Column: Polyethylene Glycol (PEG) based (e.g., DB-Wax, HP-INNOWax).

  • Mechanism: The polar stationary phase interacts with the permanent dipole of the ketone. The steric accessibility of the carbonyl group changes slightly depending on its position (e.g., C2 vs. C9), creating a "selectivity wedge" that allows for separation.

Q2: I cannot change my column. How can I optimize my current method?

A: You must maximize Peak Capacity and Efficiency . If you are locked into a non-polar phase, you must flatten the temperature gradient to allow the minute differences in vapor pressure to manifest.

Protocol: High-Resolution Temperature Program

  • Injection: Splitless (1 min hold) at 280°C.

  • Initial Oven: 60°C (Hold 2 min).

  • Ramp 1 (Ballistic): 20°C/min to 160°C.

  • Ramp 2 (Critical Resolution): 1.5°C/min to 210°C.

    • Why? This slow ramp maximizes the interaction time during the elution window of the C17 ketones.

  • Ramp 3 (Bake-out): 30°C/min to 300°C (Hold 5 min).

Module 2: Mass Spectral Interpretation (The Data Fix)

Q3: The peaks are still partially merging. How do I prove which isomer is which?

A: Use Ion-Specific Deconvolution . You do not need baseline chromatographic separation if you understand the fragmentation physics. Electron Ionization (EI) at 70 eV induces predictable bond breaking that acts as a fingerprint for the carbonyl position.

Mechanism 1: Alpha-Cleavage (The Primary Identifier)

The bond adjacent to the carbonyl group (


) is the weakest link. The ionization preferentially retains the charge on the oxygen-containing fragment (acylium ion).
  • 2-Heptadecanone (

    
    ): 
    
    • Cleavage A: Loss of

      
      . Forms 
      
      
      
    • Diagnostic Ion: m/z 43 (Base Peak).[1]

    • Note: m/z 43 is common, so look for the complementary high-mass ion if visible (m/z 239), though it is often weak.

  • 9-Heptadecanone (

    
    ): 
    
    • Cleavage A: Loss of Octyl chain (

      
      ). Forms 
      
      
      
    • Diagnostic Ion: m/z 141 .

    • Validation: This shifts the base peak significantly higher than the C2 isomer.

Mechanism 2: McLafferty Rearrangement (The Confirmation)

This rearrangement requires a


-hydrogen (gamma-hydrogen) relative to the carbonyl.[2]
  • 2-Heptadecanone:

    • The long

      
       chain has 
      
      
      
      -hydrogens.
    • Rearrangement ejects a neutral alkene (

      
      ) and leaves the enol of acetone.
      
    • Diagnostic Ion: m/z 58 .

  • 9-Heptadecanone:

    • Both

      
       chains have 
      
      
      
      -hydrogens.
    • Rearrangement ejects a neutral hexene (

      
      , mass 84) from one side.
      
    • Calculation: Parent (

      
      ) - Neutral Alkene (
      
      
      
      ) = m/z 170 .
    • Diagnostic Ion: m/z 170 .

Summary Table: Isomer Identification Matrix
IsomerStructurePrimary Alpha-Cleavage Ion (Base Peak)McLafferty Rearrangement Ion
2-Heptadecanone Methyl-CO-Pentadecylm/z 43 (

)
m/z 58
9-Heptadecanone Octyl-CO-Octylm/z 141 (

)
m/z 170

Module 3: Visualization & Workflow

Troubleshooting Logic Flow

Use this decision tree to determine the correct corrective action for your experiment.

Troubleshooting Start Start: Co-eluting Peaks CheckCol Can you change column? Start->CheckCol PolarCol Switch to PEG/Wax Column CheckCol->PolarCol Yes OptTemp Optimize Temp Program (1.5°C/min ramp) CheckCol->OptTemp No CheckMS Check MS Data for Unique Ions PolarCol->CheckMS OptTemp->CheckMS Alpha Look for Alpha Cleavage (m/z 43 vs 141) CheckMS->Alpha McLaff Look for McLafferty (m/z 58 vs 170) CheckMS->McLaff Deconv Use AMDIS/Deconvolution to Quantify Alpha->Deconv McLaff->Deconv

Figure 1: Decision matrix for resolving isomeric co-elution in GC-MS.

Fragmentation Mechanism Diagram

Understanding the origin of the diagnostic ions ensures you are not misinterpreting background noise.

Fragmentation Substrate2 2-Heptadecanone (MW 254) Alpha2 Alpha Cleavage Loss of C15H31 Substrate2->Alpha2 McLaff2 McLafferty Rearr. Loss of C13 Alkene Substrate2->McLaff2 Ion43 m/z 43 [CH3-C=O]+ Alpha2->Ion43 Ion58 m/z 58 [C3H6O]+ McLaff2->Ion58 Substrate9 9-Heptadecanone (MW 254) Alpha9 Alpha Cleavage Loss of C8H17 Substrate9->Alpha9 McLaff9 McLafferty Rearr. Loss of C6 Alkene Substrate9->McLaff9 Ion141 m/z 141 [C8H17-C=O]+ Alpha9->Ion141 Ion170 m/z 170 [C11H22O]+ McLaff9->Ion170

Figure 2: Mechanistic pathways for Electron Ionization (EI) fragmentation of heptadecanone isomers.

Module 4: Advanced Protocols (Tier 3 Support)

Q4: I need to physically separate them for purification, not just identification. What now?

A: Use Methoximation Derivatization . If you cannot rely on deconvolution, you must chemically alter the analytes to exaggerate their steric differences. Converting ketones to methoxime derivatives locks the molecule in a specific geometry (syn/anti isomers) which often separate better on non-polar columns than the native ketones.

Protocol: Methoximation

  • Reagent: Prepare 20 mg/mL Methoxyamine Hydrochloride in Pyridine.

  • Reaction: Add 50 µL reagent to 100 µL sample.

  • Incubation: 60°C for 60 minutes.

  • Result: The carbonyl (

    
    ) becomes a methoxime (
    
    
    
    ).
  • Analysis: Analyze on GC-MS. Note that each ketone may now produce two peaks (syn and anti), but the retention shift relative to the chain length is often improved.

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2-Heptadecanone. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Focus on McLafferty Rearrangement mechanisms).
  • Restek Corporation. (2024). GC Column Selection Guide: Polar vs. Non-Polar Phases. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for alpha-cleavage rules).

Sources

Validation & Comparative

Thermal Characterization of 8-Heptadecanone: A Comparative DSC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Phase Change Materials (PCMs) and lipid-based drug delivery systems, 8-Heptadecanone (Dipentyl ketone) presents a compelling alternative to traditional paraffins and fatty acids. While n-alkanes like n-Eicosane differ by relying solely on Van der Waals forces, this compound leverages the carbonyl group's dipole-dipole interactions to achieve a competitive latent heat of fusion (


) and a sharp melting transition around 42°C .

This guide details the Differential Scanning Calorimetry (DSC) protocol required to accurately determine the Latent Heat and Specific Heat Capacity (


)  of this compound.[1] Unlike standard melting point tests, this protocol utilizes the ASTM E1269 Three-Run Method  to ensure thermodynamic accuracy, crucial for validating thermal energy storage density and lipid nanoparticle stability.

The Physicochemical Argument: Ketones vs. Alkanes

To understand the thermal performance of this compound, one must analyze the intermolecular forces governing its lattice energy.

  • Paraffins (e.g., n-Eicosane): Rely on weak, non-directional London Dispersion Forces. They exhibit high latent heat but are prone to supercooling and broad melting ranges due to impurities.

  • Fatty Acids (e.g., Lauric Acid): Utilize strong hydrogen bonding. While they have distinct melting points, they are corrosive to encapsulation vessels and metal heat exchangers.

  • Symmetric Ketones (this compound): The central carbonyl oxygen creates a permanent dipole. This increases the packing density in the solid state compared to alkanes of similar molecular weight, often resulting in a higher volumetric energy storage density without the corrosivity of fatty acids.

Experimental Methodology: The Three-Run DSC Protocol

Accurate determination of Specific Heat Capacity (


) and Latent Heat requires a rigorous subtraction method to account for the instrument's thermal resistance. We utilize a modification of ASTM E1269 .
Reagents and Equipment[2][3][4]
  • Analyte: this compound (>98% purity).

  • Reference Standard: Synthetic Sapphire (

    
    -Al
    
    
    
    O
    
    
    ) disk (Mass: ~25 mg, calibrated).
  • Crucibles: Tzero Aluminum Pans (Hermetically sealed to prevent volatilization near 42°C).

  • Purge Gas: Dry Nitrogen (50 mL/min).

The Protocol Workflow

The experiment requires three distinct runs performed under identical conditions.

DSC_Protocol cluster_program Thermal Program (Applied to All Runs) Start Start Run1 Run 1: Zero Baseline (Empty Pan vs Empty Ref) Start->Run1 Equilibrate @ 0°C Run2 Run 2: Sapphire Standard (Sapphire vs Empty Ref) Run1->Run2 Same Pan Mass Run3 Run 3: this compound (Sample vs Empty Ref) Run2->Run3 Sample: 5-10mg Calc Data Processing (Heat Flow Subtraction) Run3->Calc Import Signals Result Output: Cp(T) & Enthalpy Calc->Result Step1 Isotherm 5 min (Initial T) Step2 Ramp 10°C/min (0°C to 70°C) Step1->Step2 Step3 Isotherm 5 min (Final T) Step2->Step3

Figure 1: The Three-Run DSC workflow ensures that the heat flow signal is corrected for the calorimetric baseline and sensitivity, isolating the sample's true heat capacity.[2]

Critical Protocol Steps (The "Why" behind the "How")
  • Pan Matching: Select sample and reference pans that match in weight within

    
     mg. Reasoning: Mass mismatch creates a thermal lag that distorts the heat flow signal during the ramp, artificially inflating or deflating the calculated 
    
    
    
    .
  • Isothermal Hold: Hold at 0°C for 5 minutes before ramping. Reasoning: This establishes a "dynamic zero" heat flow. Without this, the transient onset of the ramp will obscure the glass transition or solid-solid transitions.

  • Heating Rate: 10°C/min is standard. Reasoning: Slower rates (e.g., 2°C/min) improve resolution of the melting peak onset (

    
    ) but decrease the sensitivity of the heat flow signal (mW) used for 
    
    
    
    calculation. 10°C/min is the optimal compromise.

Comparative Performance Analysis

The following data compares this compound against its primary competitors: a paraffin of similar molecular weight (n-Eicosane) and a fatty acid (Lauric Acid).

Table 1: Thermal Properties Comparison

PropertyThis compound (Target)n-Eicosane (Paraffin Alt.)Lauric Acid (Fatty Acid Alt.)
Chemical Class Symmetric KetoneAlkaneFatty Acid
Melting Point (

)
41.0 – 42.6 °C 36.4 °C43.0 °C
Latent Heat (

)
245 – 250 J/g 240 – 247 J/g~178 J/g
Specific Heat (

, Solid)
~2.1 J/g·K ~2.0 J/g·K~2.2 J/g·K
Corrosivity Non-corrosiveNon-corrosiveCorrosive to metals
Volumetric Density High (Dipole packing)MediumMedium
Data Interpretation[4][5][6][7][8][9][10]
  • Energy Density: this compound demonstrates a

    
     superior to Lauric Acid (~40% higher) and comparable to n-Eicosane. This makes it highly efficient for thermal buffering in the 40°C range (biological incubation or electronics cooling).
    
  • Transition Sharpness: Unlike commercial paraffin waxes which often melt over a 5-10°C range due to oligomer mixtures, pure this compound exhibits a sharp peak (Full Width Half Max < 2°C), ensuring precise thermal regulation.

  • Pharmaceutical Relevance: For drug delivery, the lack of acidic protons (unlike Lauric Acid) prevents degradation of pH-sensitive Active Pharmaceutical Ingredients (APIs) when used in solid lipid nanoparticles (SLNs).

Calculation of Specific Heat Capacity ( )

To derive


 from the DSC data generated in Section 3, use the following equation:


Where:

  • 
    : Specific heat of Sapphire (known standard).
    
  • 
    : Mass of sample (
    
    
    
    ) and reference (
    
    
    ).
  • 
    : Heat Flow signal (mW) at a specific temperature 
    
    
    
    .

Self-Validation Check: If your calculated


 for this compound in the liquid state exceeds 4.0 J/g·K, check for pan leakage . Volatilization appears as an endothermic effect that artificially inflates the apparent heat capacity.

References

  • National Institute of Standards and Technology (NIST). (2023). Heptadecanone, 8- Thermochemical Data.[3][4][5] NIST Chemistry WebBook, SRD 69. [Link]

  • Yuan, Y., et al. (2016). Synthesis and thermal properties of novel shape-stabilized phase change materials with micro-encapsulated n-eicosane. Solar Energy Materials and Solar Cells. [Link]

  • ASTM International. (2018). ASTM E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International, West Conshohocken, PA. [Link]

  • Sari, A., & Karaipekli, A. (2009). Fatty acid/expanded graphite composites as phase change materials for latent heat thermal energy storage. Energy Sources, Part A. [Link]

Sources

TGA thermogram interpretation for 8-Heptadecanone stability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: TGA Thermogram Interpretation for 8-Heptadecanone Stability Content Type: Technical Comparison & Interpretation Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Material Researchers

Executive Summary

This guide provides a technical framework for interpreting Thermogravimetric Analysis (TGA) data for This compound (Caprylone isomer), a mid-chain asymmetric ketone (


). Unlike symmetric isomers (e.g., 9-Heptadecanone), this compound exhibits unique phase transition behaviors critical for lipid-based drug delivery systems and phase change materials (PCMs).

Key Finding: this compound demonstrates superior thermal stability compared to fatty acids (e.g., Stearic Acid) due to the absence of a labile carboxyl proton, preventing early decarboxylation. Its primary mass loss mechanism is evaporative volatilization rather than chemical degradation up to


.

Chemical Context & Thermal Profile

  • Compound: this compound (Heptyl nonyl ketone)

  • Molecular Weight:

    
    
    
  • Physical State: Waxy solid at room temperature (Melting Point:

    
    ).
    
  • Boiling Point:

    
     (at 
    
    
    
    ).

Thermodynamic Implication: In a TGA experiment, the mass loss of this compound is driven by vapor pressure equilibrium (physical change) rather than bond scission (chemical change) until temperatures exceed the boiling point, provided the atmosphere is inert (


).

Experimental Protocol (Self-Validating System)

To ensure reproducible data, the following protocol minimizes artifacts caused by sample creeping or buoyancy effects.

Instrument Setup
  • Purge Gas: Nitrogen (

    
    ) at 
    
    
    
    (Balance purge:
    
    
    ).
    • Why: Prevents oxidative degradation, isolating thermal volatility.

  • Pan Configuration: Aluminum (

    
    ) with a pinhole lid .
    
    • Why: A pinhole maintains self-generated atmosphere pressure, reducing premature evaporation onset and mimicking "bulk" stability better than an open pan.

  • Sample Mass:

    
     (Precision 
    
    
    
    ).
    • Why: Large enough to minimize buoyancy noise, small enough to prevent thermal gradients.

Heating Program
  • Isothermal Hold:

    
     for 5 min (Equilibration).
    
  • Ramp:

    
     to 
    
    
    
    .
  • Cooling: uncontrolled.

Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_run Thermal Program cluster_data Data Output S1 Weigh 5-10mg (Solid Phase) S2 Load into Al Pan (Pinhole Lid) S1->S2 T1 Equilibrate 25°C (5 min) S2->T1 T2 Ramp 10°C/min (N2 Atmosphere) T1->T2 T3 End at 500°C T2->T3 D1 TGA Curve (% Mass vs Temp) T3->D1 D2 DTG Curve (dm/dT) D1->D2

Caption: Standardized TGA workflow ensuring inert atmosphere and controlled heating rates for volatile lipid analysis.

Thermogram Interpretation & Data Analysis

The TGA curve for this compound typically exhibits a single-step weight loss .

Zone 1: The Stability Plateau ( to )
  • Observation: Mass remains at

    
    .[1]
    
  • Interpretation: The material is thermally stable.[1][2] The melting event (

    
    ) occurs here but is invisible  to TGA as no mass is lost.
    
  • Artifact Check: If mass loss occurs here (

    
    ), it indicates residual solvents (e.g., hexane, ethanol) or moisture.
    
Zone 2: The Volatilization Onset ( )
  • Typical Value:

    
     (Extrapolated Onset).
    
  • Mechanism: Vapor pressure exceeds ambient pressure. The rate of evaporation increases exponentially.

  • Critical Note: This is not chemical decomposition (bond breaking) but physical evaporation.

Zone 3: The Inflection Point ( )
  • Typical Value:

    
    .
    
  • Observation: Peak of the First Derivative (DTG) curve.

  • Correlation: This aligns closely with the boiling point. At this stage, the evaporation rate is maximum.

Zone 4: Residue ( )
  • Observation: Mass approaches

    
    .
    
  • Interpretation: Complete volatilization confirms high purity.

  • Residue: If residue

    
    , it indicates inorganic impurities (catalysts, salts) or char formation (if run in 
    
    
    
    ).

Comparative Performance Analysis

To benchmark this compound, we compare it against Stearic Acid (standard lipid excipient) and n-Octadecane (standard PCM).

Table 1: Thermal Stability Benchmarks
ParameterThis compound Stearic Acid n-Octadecane
Chemical Class Ketone (C17)Fatty Acid (C18)Alkane (C18)
Melting Point




(5% Loss)




(DTG Peak)



Degradation Mode Evaporation (Clean)Evaporation + DecarboxylationEvaporation (Clean)
Corrosivity Non-CorrosiveCorrosive (Acidic)Non-Corrosive
Residue


(Char possible)

Comparative Insight:
  • Vs. Stearic Acid: this compound has a slightly lower

    
     but offers superior chemical inertness . Stearic acid can corrode metal pans or react with API (Active Pharmaceutical Ingredients) amines, whereas the ketone moiety is far less reactive.
    
  • Vs. n-Octadecane: this compound has a higher melting point and better thermal stability (

    
    ), making it more suitable for applications requiring structural integrity at room temperature (
    
    
    
    ).

Mechanism of Mass Loss

Understanding why mass is lost is crucial for drug development stability filings.

Degradation_Mechanism cluster_ketone This compound (Inert N2) cluster_acid Stearic Acid (Comparison) K1 Solid State (Van der Waals Forces) K2 Liquid Phase (>44°C) K1->K2 Melting (No Mass Loss) K3 Vapor Phase (Evaporation >200°C) K2->K3 Volatilization (100% Mass Loss) A1 Liquid Phase A2 Anhydride Formation (Water Loss) A1->A2 Thermal Stress A3 Decarboxylation (CO2 Loss) A2->A3

Caption: this compound follows a physical evaporation pathway (Blue), whereas fatty acids may undergo chemical degradation (Red) affecting purity.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: this compound. Merck KGaA.

  • National Institute of Standards and Technology (NIST). (2024). Heptadecane and Ketone Thermophysical Properties. NIST Chemistry WebBook, SRD 69.

  • ChemicalBook. (2024). 2-Heptadecanone Physical Properties and Boiling Point Estimates.

  • TA Instruments. (2023). Thermal Analysis of Volatiles: TGA Theory and Applications.

  • PubChem. (2025). 9-Heptadecanone (Dioctyl Ketone) Compound Summary. National Library of Medicine.

Sources

A Senior Application Scientist's Guide to Validating 8-Heptadecanone Purity for mRNA Delivery Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has marked a paradigm shift in modern medicine. The success of these novel modalities is intrinsically linked to the efficacy and safety of their delivery systems, with lipid nanoparticles (LNPs) emerging as the vanguard technology. The physicochemical properties of the constituent lipids within these LNPs are critical determinants of the final product's stability, transfection efficiency, and immunogenicity. Among the diverse array of lipids being explored, 8-Heptadecanone, a symmetrical long-chain aliphatic ketone, presents intriguing possibilities as a structural or functional component.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical framework for validating the purity of this compound for its potential use in mRNA delivery systems. We will delve into the rationale behind stringent purity assessments, provide detailed analytical methodologies, and offer a comparative perspective against established ionizable lipids.

The Imperative of Purity in LNP Formulations: More Than Just a Number

The purity of each excipient in an LNP formulation is not merely a quality control checkbox; it is a critical parameter that directly influences the therapeutic outcome. Impurities, even at trace levels, can have a cascading effect on the LNP's performance and safety profile.

Impact of Impurities on LNP Performance and Safety:

  • Altered Biophysical Properties: Impurities can disrupt the ordered packing of lipids, affecting LNP size, polydispersity, and lamellarity. This can, in turn, impact mRNA encapsulation efficiency and release kinetics.

  • Reduced Transfection Efficiency: The presence of extraneous compounds can interfere with the intricate process of endosomal escape, a crucial step for the mRNA to reach the cytoplasm and be translated into the therapeutic protein.

  • Increased Immunogenicity: Certain impurities can trigger an unintended immune response, leading to inflammation and potentially compromising the safety and efficacy of the therapeutic.[1][2][3]

  • Degradation of mRNA: Reactive impurities can lead to the degradation of the fragile mRNA molecule, rendering the therapeutic ineffective.

Therefore, a robust analytical strategy to identify and quantify any potential impurities in this compound is paramount before its consideration in clinical-grade LNP formulations.

A Multi-Pronged Approach to Purity Validation

A comprehensive assessment of this compound purity necessitates the use of orthogonal analytical techniques, each providing a unique piece of the puzzle. The primary methods of choice are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Impurities

GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for detecting residual solvents, starting materials, and by-products from the synthesis of this compound.[4][5][6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable high-purity solvent such as hexane or ethyl acetate.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Prepare a series of calibration standards of a certified this compound reference standard in the same solvent.

  • Transfer an aliquot of the sample solution and each calibration standard to a 2 mL GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnOffers excellent separation of non-polar to moderately polar compounds.
Inlet Temperature 280 °CEnsures efficient volatilization of the long-chain ketone without thermal degradation.
Injection Volume 1 µLA standard volume for optimal peak shape and sensitivity.
Split Ratio 50:1Prevents column overloading with the main component, allowing for better detection of trace impurities.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good separation efficiency and is inert.
Oven Program Initial temp: 150°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive and specific detection.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 40-550Covers the expected mass range of this compound and potential impurities.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak (m/z 254.26) and characteristic fragmentation patterns.

  • Integrate the peak area of this compound and all other detected peaks.

  • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Identify any significant impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Diagram of the GC-MS Purity Validation Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Hexane Sample->Dissolve Inject Inject into GC-MS Standards Prepare Calibration Standards Standards->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification Integrate->Identify Quantify Purity Calculation Identify->Quantify

Caption: Workflow for GC-MS purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): A Complementary Technique for Non-Volatile Impurities

While GC-MS excels at volatile compounds, HPLC is indispensable for detecting non-volatile or thermally labile impurities that may be present. For a non-polar compound like this compound, a reverse-phase HPLC method is most appropriate.[2][7][8]

1. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Prepare a series of working standards by diluting a stock solution of a certified this compound reference standard.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine purity analysis.
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)A standard reverse-phase column suitable for non-polar analytes.
Mobile Phase Acetonitrile and WaterA common and effective mobile phase for reverse-phase chromatography.
Gradient 80% to 100% Acetonitrile over 20 minutesA gradient elution is necessary to elute the highly non-polar this compound and separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides consistent retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV Detector at 210 nm or Evaporative Light Scattering Detector (ELSD)This compound has a weak UV chromophore, so a low wavelength is needed. ELSD is a universal detector for non-volatile compounds and may provide better sensitivity.

3. Data Analysis:

  • Analyze the chromatograms to determine the retention time of this compound.

  • Calculate the purity using the area percent method as described for GC-MS.

  • For impurity identification, fractions can be collected and further analyzed by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Confirmation and Purity Assessment

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[9][10][11][12] Both ¹H and ¹³C NMR should be employed to confirm the identity of this compound and to detect any structurally related impurities.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample into an NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to dissolve the sample.

  • For quantitative analysis (qNMR), add a known amount of a certified internal standard with a resonance that does not overlap with the analyte signals.

2. NMR Instrumentation and Parameters:

ParameterRecommended SettingRationale
Spectrometer Bruker Avance 400 MHz or higherA higher field strength provides better signal dispersion and sensitivity.
Solvent Chloroform-d (CDCl₃)A common and effective solvent for non-polar organic compounds.
¹H NMR Parameters
Pulse Programzg30A standard 30-degree pulse sequence.
Relaxation Delay (d1)5 secondsAllows for full relaxation of the protons, which is crucial for accurate integration in qNMR.
Number of Scans16Provides a good signal-to-noise ratio for the main signals.
¹³C NMR Parameters
Pulse Programzgpg30A standard power-gated decoupling sequence.
Relaxation Delay (d1)2 secondsA shorter delay is acceptable for qualitative ¹³C NMR.
Number of Scans1024A higher number of scans is needed due to the low natural abundance of ¹³C.

3. Data Analysis:

  • ¹H NMR: The spectrum of pure this compound is expected to show a triplet for the terminal methyl groups (CH₃), a multiplet for the methylene groups (CH₂) adjacent to the carbonyl, and a large multiplet for the other methylene groups. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum should display a peak for the carbonyl carbon (C=O) at a characteristic downfield shift (around 210 ppm) and distinct signals for the different methylene and methyl carbons.

  • Purity Assessment: The presence of any additional peaks in the ¹H or ¹³C NMR spectra indicates the presence of impurities. The purity can be calculated in qNMR by comparing the integral of a specific analyte proton signal to the integral of the known amount of the internal standard.

Predicting and Identifying Potential Impurities

A thorough understanding of the synthetic route used to produce this compound is crucial for predicting and identifying potential process-related impurities. While specific proprietary synthesis methods may not be publicly available, a common route for symmetrical ketones involves the reaction of a carboxylic acid with an organometallic reagent or the decarboxylation of a carboxylic acid.[13][14][15][16][17]

For this compound, a likely precursor is heptanoic acid. Potential impurities could therefore include:

  • Unreacted Heptanoic Acid: The starting material for the synthesis.

  • Heptanal: A potential side-product from the oxidation of heptan-1-ol, a precursor to heptanoic acid.[16]

  • Other Ketones: Side reactions could lead to the formation of other ketones with different chain lengths.

  • Residual Solvents and Catalysts: Any solvents or catalysts used in the synthesis and purification process.

Comparative Landscape: this compound vs. Established Ionizable Lipids

The current gold standard for ionizable lipids in clinically approved mRNA vaccines includes DLin-MC3-DMA, SM-102, and ALC-0315.[18][19] These are complex molecules with ionizable head groups and hydrophobic tails that are optimized for mRNA encapsulation, endosomal escape, and biodegradability.

FeatureDLin-MC3-DMASM-102ALC-0315This compound (Hypothetical)
Structure Tertiary amine headgroup with unsaturated lipid tailsTertiary amine headgroup with ester-containing lipid tailsTertiary amine headgroup with ester-containing lipid tailsSymmetrical aliphatic ketone
Function Ionizable cationic lipid for mRNA complexation and endosomal escapeIonizable cationic lipid for mRNA complexation and endosomal escapeIonizable cationic lipid for mRNA complexation and endosomal escapePrimarily structural, may influence membrane fluidity and stability
Purity Concerns N-oxides, isomers, degradation productsN-oxides, isomers, degradation productsN-oxides, isomers, degradation productsUnreacted starting materials, by-products from synthesis, oxidation products
Performance High transfection efficiency, well-characterizedHigh transfection efficiency, improved biodegradability and safety profileHigh transfection efficiency, similar to SM-102Unknown in mRNA LNP formulations; would require extensive investigation

While this compound is structurally simpler and potentially more cost-effective to synthesize, its performance as a primary ionizable lipid is unlikely to match that of the established alternatives. Its lack of an ionizable headgroup means it cannot effectively complex with the negatively charged mRNA. However, it could potentially be explored as a helper lipid to modulate the fluidity and stability of the LNP structure. Any such application would require rigorous testing to demonstrate its impact on LNP characteristics and performance.

Regulatory Considerations and Acceptance Criteria

The purity of any excipient intended for pharmaceutical use is subject to stringent regulatory scrutiny. While specific monographs for this compound may not exist in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), the general chapters on excipient purity provide a framework for establishing acceptance criteria.[1][20][21][22][23][24][25]

Key regulatory expectations include:

  • Identification: Unambiguous confirmation of the chemical structure.

  • Assay: A validated method to determine the purity of the main component.

  • Impurities: Identification and quantification of all impurities present at a certain threshold (typically ≥0.1%).

  • Residual Solvents: Compliance with the limits set forth in USP <467> or ICH Q3C.

  • Elemental Impurities: Assessment of elemental impurities according to USP <232>/<233> or ICH Q3D.

For a novel excipient like this compound, a comprehensive data package demonstrating its safety and consistent quality would be required for regulatory approval.

Diagram of the Relationship Between Lipid Purity and mRNA Delivery Efficacy

Purity_Efficacy cluster_purity Lipid Purity cluster_lnp LNP Characteristics cluster_efficacy mRNA Delivery Efficacy HighPurity High Purity (>99.5%) OptimalLNP Optimal Size, PDI, Encapsulation HighPurity->OptimalLNP Leads to LowPurity Low Purity (<99%) SuboptimalLNP Variable Size, High PDI, Low Encapsulation LowPurity->SuboptimalLNP Results in HighEfficacy High Transfection Low Immunogenicity OptimalLNP->HighEfficacy Enables LowEfficacy Low Transfection High Immunogenicity SuboptimalLNP->LowEfficacy Causes

Caption: The direct correlation between lipid purity, LNP quality, and mRNA delivery success.

Conclusion: A Rigorous Path to Innovation

The exploration of novel lipids like this compound holds the potential to further refine and optimize mRNA delivery platforms. However, the path from a promising molecule to a clinically viable excipient is paved with rigorous analytical validation. As we have outlined, a multi-faceted approach employing GC-MS, HPLC, and NMR is essential to comprehensively characterize the purity of this compound.

While direct comparative performance data for this compound in mRNA LNP formulations is not yet available, this guide provides the foundational protocols and a comparative framework to initiate such an evaluation. By adhering to the principles of scientific integrity and regulatory compliance, researchers can confidently assess the potential of this compound and other novel lipids to contribute to the next generation of mRNA therapeutics.

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